N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MOBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOBF belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Research on synthesizing novel compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were designed to act as cyclooxygenase inhibitors and exhibited high COX-2 selectivity and analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Chelating Properties of Metal Chelates
Chelating Properties of Transition Metal Chelates : A novel ligand derived from benzofuran-1,3,4-oxadiazole was synthesized and its transition metal chelates were evaluated for their chelating properties. The study also explored their antifungal activities against various fungal strains, showing potential for biomedical applications (Varde & Acharya, 2017).
Insensitive Energetic Materials
Development of Insensitive Energetic Materials : A compound combining 1,2,5- and 1,2,4-oxadiazole rings was synthesized and further derived into N-trinitroethylamino derivatives and energetic salts. These compounds were characterized for their thermal stabilities and insensitivity towards impact and friction, indicating their potential as safer energetic materials (Yu et al., 2017).
Antiprotozoal Agents
Synthesis of Antiprotozoal Agents : A compound with potential antiprotozoal properties was synthesized, showing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum. This compound represents a promising candidate for treating protozoal infections (Ismail et al., 2004).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth, among others.
Result of Action
Given the biological activities exhibited by benzofuran derivatives , it is likely that this compound has a variety of effects at the molecular and cellular level. These could potentially include inhibition of cell proliferation, induction of oxidative stress, inhibition of viral replication, and inhibition of bacterial growth, among others.
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)15-18-19-16(24-15)17-14(20)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDAWSYGNMHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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